Lipophilicity Advantage vs. Methoxy Analog
The target compound exhibits a computed XLogP3-AA of 2.6, compared to 1.6 for the direct 6-methoxy analog (2-chloro-6-methoxynicotinic acid, CAS 503000-87-1), representing a +1.0 log unit increase in lipophilicity attributable solely to the -OCF₂H → -OCH₃ substitution [1][2]. This difference translates to an approximately 10-fold higher theoretical partition coefficient, placing the target compound in an intermediate lipophilicity range favorable for both passive membrane permeability and aqueous solubility—whereas the methoxy analog (XLogP3 1.6) may exhibit suboptimal permeability, and the trifluoromethoxy analog (estimated LogP ~2.3–2.6) [3] approaches the upper limit of ideal CNS drug space without offering the conformational adaptability of -OCF₂H.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 2-Chloro-6-methoxynicotinic acid: XLogP3-AA = 1.6; 2-Chloro-6-(trifluoromethoxy)nicotinic acid: estimated LogP ~2.3 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. methoxy analog; ~ +0.3 vs. trifluoromethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A +1.0 log unit lipophilicity increase can significantly enhance passive membrane permeability without exceeding drug-likeness thresholds, directly impacting bioavailability in cell-based assays and in vivo models.
- [1] PubChem. 2-Chloro-6-(difluoromethoxy)pyridine-3-carboxylic acid. Compound Summary, CID 119023578. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119023578 View Source
- [2] PubChem. 2-Chloro-6-methoxypyridine-3-carboxylic acid. Compound Summary, CID 11769266. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11769266 View Source
- [3] ChemSrc. 2-Chloro-6-(trifluoromethoxy)nicotinic acid: Predicted LogP = 2.3318, PSA = 59.42 Ų. CAS 1221172-04-8. https://www.yybyy.com View Source
